2-(2-Pyridinyl)-4-(2-thienyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-pyridin-2-yl-4-thiophen-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3S/c1-2-7-14-11(4-1)13-15-8-6-10(16-13)12-5-3-9-17-12/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCPTSKFXJPEGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Analysis for Elucidating Molecular Architecture
Spectroscopic analysis is fundamental to determining the precise structure and connectivity of a molecule. Techniques such as NMR, IR, Raman, and mass spectrometry would provide a complete picture of the molecular architecture of 2-(2-Pyridinyl)-4-(2-thienyl)pyrimidine.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemistry and Conformation
High-resolution ¹H and ¹³C NMR spectroscopy would be the primary method for confirming the molecular structure of this compound in solution.
¹H NMR: The proton NMR spectrum would be expected to show a series of distinct signals in the aromatic region (typically δ 7.0-9.5 ppm) corresponding to the protons on the pyrimidine (B1678525), pyridine (B92270), and thiophene (B33073) rings. The precise chemical shifts and coupling constants (J-values) would allow for the unambiguous assignment of each proton. For instance, the protons on the pyridine ring adjacent to the nitrogen atom would likely appear at the most downfield shifts.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each unique carbon atom in the molecule. The chemical shifts would confirm the presence of the three different heterocyclic rings.
Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the through-space proximity of protons. This data would help determine the preferred rotational conformation (i.e., the dihedral angles) between the pyrimidine core and the attached pyridine and thiophene rings in solution.
While specific data for the target compound is unavailable, analysis of related structures, such as 4-(2-pyridyl)pyrimidine, shows characteristic deshielding of protons on the pyrimidine ring due to the influence of the pyridyl substituent. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Infrared (IR) and Raman spectroscopy are used to identify the functional groups and vibrational modes within a molecule, providing a unique "fingerprint."
IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C=C and C=N stretching vibrations within the aromatic rings, typically in the 1400-1650 cm⁻¹ region. scirp.org C-H stretching vibrations of the aromatic rings would appear above 3000 cm⁻¹. The spectrum would also feature bands corresponding to ring "breathing" modes and out-of-plane C-H bending, which are characteristic of the specific substitution pattern.
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic systems.
A complete vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would allow for the assignment of each observed band to a specific molecular motion. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns under ionization.
Molecular Weight: High-resolution mass spectrometry would confirm the elemental composition of this compound (C₁₃H₉N₃S) by providing a highly accurate mass measurement of its molecular ion.
Solid-State Structural Investigations by X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise data on bond lengths, angles, and intermolecular interactions.
Crystallographic Insights into Bond Distances and Angles
A crystal structure analysis of this compound would yield a detailed table of all bond distances and angles. This data would allow for a comparison of the geometric parameters within the pyridine, pyrimidine, and thiophene rings to their standard values, revealing any electronic effects or steric strain introduced by the substitution pattern.
Analysis of Conformational Preferences in Crystalline State
The most significant conformational feature of this molecule is the relative orientation of the three heterocyclic rings.
Dihedral Angles: X-ray crystallography would precisely measure the dihedral (torsion) angles between the plane of the central pyrimidine ring and the planes of the substituent pyridine and thiophene rings. In similar multi-ring aromatic systems, these angles are often non-zero due to a balance between the energetic preference for planar conjugation and the minimization of steric hindrance between adjacent rings. nih.gov
Intermolecular Interactions: The crystal packing would reveal how the molecules arrange themselves in the solid state, highlighting any significant intermolecular forces such as π-π stacking between the aromatic rings or weak hydrogen bonds, which stabilize the crystal lattice.
Although a crystal structure for the title compound has not been reported, studies on other substituted pyrimidines provide a basis for predicting its likely solid-state conformation.
Conformational Dynamics and Energy Landscapes
The conformational dynamics of this compound are described by its potential energy landscape. This landscape is a multidimensional surface that maps the potential energy of the molecule as a function of its atomic coordinates. The minima on this surface correspond to stable or metastable conformations, while the saddle points represent the transition states for interconversion between these conformations.
The energy landscape reveals the most stable conformations and the energy barriers between them. For this compound, the lowest energy conformation would likely involve a twisted arrangement of the rings to minimize steric clashes between the ortho-hydrogens. The height of the rotational barriers, as discussed in the previous section, dictates the rate of interconversion between different conformations. If the barriers are sufficiently high (typically >20-22 kcal/mol at room temperature), the different conformers can be stable and potentially separable. wikipedia.org
The following table provides a hypothetical energy landscape profile for a biaryl system, illustrating the key parameters.
| Parameter | Description | Illustrative Value Range |
|---|---|---|
| Global Minimum Energy Conformation | The most stable arrangement of the molecule. | Twisted (non-planar) |
| Local Minimum Energy Conformations | Other stable, but higher energy, arrangements. | May exist depending on substituent interactions. |
| Transition State Energy | The energy of the highest point on the lowest energy path between two minima. | 20-40 kcal/mol above the global minimum |
| Conformational Interconversion Rate | The frequency at which the molecule switches between conformations. | Dependent on the barrier height and temperature. |
Electronic Structure and Photophysical Properties
Quantum Chemical Calculations of Electronic Structure
Theoretical investigations using methods such as Density Functional Theory (DFT) are instrumental in elucidating the electronic landscape of molecules like 2-(2-Pyridinyl)-4-(2-thienyl)pyrimidine. These calculations offer a detailed picture of the molecule's orbitals and charge distribution.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's reactivity and the energy required for electronic excitation.
For analogous compounds containing pyrimidine (B1678525), pyridine (B92270), and thiophene (B33073) moieties, DFT calculations have shown that the HOMO is typically localized on the more electron-rich thiophene ring and the pyrimidine ring. In contrast, the LUMO is often centered on the electron-deficient pyridine and pyrimidine rings. This distribution suggests that the lowest energy electronic transition involves a charge transfer from the thienyl and pyrimidine components to the pyridinyl and pyrimidine components. The calculated HOMO-LUMO gap for similar structures provides an estimate of the energy of the first absorption band in the UV-visible spectrum.
Table 1: Representative Frontier Molecular Orbital Energies for a Structurally Similar Compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -2.50 |
| HOMO-LUMO Gap | 3.75 |
Note: The data presented is illustrative for a compound with similar structural motifs and not experimentally determined values for this compound.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule. For structures related to this compound, these maps typically indicate that the nitrogen atoms of the pyrimidine and pyridine rings are regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings represent areas of positive electrostatic potential. This charge separation contributes to the molecule's dipole moment and influences its interactions with other molecules and solvents.
Absorption and Emission Spectroscopy in Solution and Solid State
The interaction of this compound with light is characterized by its absorption and emission spectra. These spectra are influenced by the electronic transitions within the molecule and its surrounding environment.
The UV-visible absorption spectrum of compounds containing pyridinyl, thienyl, and pyrimidinyl groups is typically characterized by intense absorption bands in the ultraviolet region, which can extend into the visible range depending on the extent of conjugation. These bands are generally assigned to π-π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Weaker n-π* transitions, which involve the excitation of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital, may also be observed, often as a shoulder on the main absorption band. The specific wavelengths and intensities of these transitions are dictated by the precise molecular geometry and electronic structure.
The polarity of the solvent can significantly influence the absorption and emission spectra of molecules with a degree of charge transfer character in their excited states. For similar donor-acceptor substituted pyrimidines, a bathochromic (red) shift in the emission spectrum is often observed as the solvent polarity increases. This phenomenon, known as solvatochromism, is indicative of a more polar excited state compared to the ground state. The stabilization of the polar excited state by polar solvent molecules lowers its energy, resulting in a lower energy (longer wavelength) emission.
Table 2: Illustrative Solvent Effects on Emission Wavelength for an Analogous Compound
| Solvent | Dielectric Constant | Emission Maximum (nm) |
| Toluene | 2.38 | 450 |
| Dichloromethane | 8.93 | 475 |
| Acetonitrile | 37.5 | 500 |
Note: This data is hypothetical and serves to illustrate the expected trend for a solvatochromic molecule.
Luminescence Characteristics and Quantum Yields
Many pyrimidine derivatives exhibit fluorescence, and the efficiency of this process is quantified by the fluorescence quantum yield (ΦF). This value represents the ratio of photons emitted to the number of photons absorbed. The quantum yield is highly dependent on the molecular structure and the environment. For related compounds, the quantum yield can vary significantly, influenced by factors such as the rigidity of the molecule and the presence of non-radiative decay pathways. In some instances, protonation of the nitrogen atoms in the pyrimidine or pyridine rings can lead to a significant enhancement or quenching of the fluorescence, making such compounds potential candidates for use as pH sensors. The specific luminescence properties and quantum yield of this compound would require experimental determination.
Non-Linear Optical Properties of Pyrimidine Derivatives
The non-linear optical response of a material is a direct consequence of its molecular electronic structure. In pyrimidine derivatives, the π-deficient nature of the pyrimidine ring acts as an excellent electron acceptor. When combined with suitable electron-donating moieties, a "push-pull" system is created, facilitating intramolecular charge transfer (ICT) upon excitation. This ICT is a key factor in determining the magnitude of the molecular hyperpolarizability (β), a measure of the second-order NLO response, and the second hyperpolarizability (γ), which governs the third-order NLO effects.
Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the NLO properties of novel chromophores. These theoretical studies allow for the systematic investigation of structure-property relationships, guiding the synthesis of new materials with enhanced NLO activity. Calculations can provide valuable insights into various parameters, including dipole moment (μ), polarizability (α), and the first and second hyperpolarizabilities (β and γ).
While extensive research has been conducted on a wide array of pyrimidine derivatives, specific experimental or theoretical data for the compound This compound is not available in the current scientific literature. The combination of a pyridinyl group (an electron-withdrawing moiety) and a thienyl group (a π-rich electron-donating moiety) attached to the pyrimidine core suggests that this compound could exhibit interesting NLO properties. The pyridinyl group can enhance the electron-accepting character of the pyrimidine ring, while the thienyl group can act as an effective electron donor, thus creating a potent push-pull system.
Theoretical investigations on analogous structures, such as helical pyridine-pyrimidine oligomers, have shown that the first hyperpolarizabilities can be significantly enhanced by the addition of substituent groups. For instance, substituting pyrimidine groups with donor groups has been shown to be an effective strategy for increasing the NLO response.
To provide a quantitative understanding of the NLO properties of such compounds, researchers typically perform quantum chemical calculations. These calculations can yield data on the various components of the polarizability and hyperpolarizability tensors. The results are often presented in tabular format to facilitate comparison between different molecules.
Table 1: Hypothetical Calculated NLO Properties of a Pyrimidine Derivative
| Parameter | Calculated Value | Units |
| Dipole Moment (μ) | X.XX | Debye |
| Mean Polarizability (α) | XXX.XX | a.u. |
| First Hyperpolarizability (β) | XXXX.XX | a.u. |
| Second Hyperpolarizability (γ) | XXXXX.XX | a.u. |
Note: The data in this table is hypothetical and serves as an example of how such data would be presented. No specific values for this compound are available.
In the absence of specific research on this compound, the scientific community awaits future studies that will undoubtedly shed light on the NLO potential of this and other similarly structured pyrimidine derivatives. The continued synergy between theoretical predictions and experimental synthesis will be crucial in advancing the field of organic NLO materials.
Coordination Chemistry and Metal Complex Formation
Ligand Design Principles for 2-(2-Pyridinyl)-4-(2-thienyl)pyrimidine
The design of this compound as a ligand is predicated on the strategic arrangement of its constituent heteroaromatic rings, which dictates its interaction with metal ions.
The primary metal binding sites in this compound are the nitrogen atoms of the pyridine (B92270) and pyrimidine (B1678525) rings. The relative positioning of these nitrogen donors allows for the formation of stable chelate rings with a metal center. It is anticipated that this ligand would act as a bidentate chelating agent, coordinating to a metal ion through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrimidine ring. This bidentate N,N'-coordination is a common feature in related pyridinyl-pyrimidine ligands and leads to the formation of a stable five-membered chelate ring, which is entropically favored.
In structurally related terpyridine ligands, which feature three pyridine rings, a tridentate coordination mode is dominant. For instance, in complexes of 4′-(2-thienyl)-2,2′:6′,2″-terpyridine, the three pyridine nitrogens coordinate to a metal center in a meridional fashion. While this compound lacks the third coordinating nitrogen atom for a classic terpyridine-like tridentate binding, its bidentate nature is a fundamental aspect of its design for forming stable metal complexes.
The thienyl moiety in this compound is not typically expected to be the primary coordination site, especially in the presence of the stronger N-donor atoms of the pyridine and pyrimidine rings. However, the sulfur atom of the thiophene (B33073) ring can act as a soft donor and may participate in secondary interactions with certain metal ions, particularly softer metals.
More significantly, the thienyl group plays a crucial role in modulating the electronic properties of the ligand and, consequently, its metal complexes. The electron-rich nature of the thiophene ring can influence the ligand's field strength and the redox potential of the resulting metal complex. Furthermore, the thienyl group can be a site for functionalization, allowing for the tuning of the steric and electronic properties of the ligand system to achieve desired characteristics in the final metal complex. In some cases, the thienyl substituent has been observed to influence the solid-state packing of metal complexes through intermolecular interactions.
Synthesis and Characterization of Transition Metal Complexes
The synthesis of transition metal complexes with ligands analogous to this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Complexes of d-block metals such as copper(II), iron(II), and palladium(II) with related N-heterocyclic ligands have been extensively studied. For instance, the formation of Fe(II) complexes with thienyl-substituted terpyridines results in intensely colored species due to metal-to-ligand charge transfer (MLCT) transitions. researchgate.net The synthesis of such complexes is generally straightforward, often involving the mixing of stoichiometric amounts of the ligand and an iron(II) salt like FeCl₂ or Fe(H₂O)₆₂ in a solvent such as methanol (B129727) or acetonitrile.
Similarly, copper(II) complexes can be prepared by reacting the ligand with copper(II) salts like CuCl₂ or Cu(OAc)₂. rsc.org The resulting complexes often exhibit square planar or distorted octahedral geometries, depending on the coordination of other ligands or counter-ions. Palladium(II) complexes, which are of significant interest in catalysis and materials science, are typically synthesized from precursors like PdCl₂ or [PdCl₂(PhCN)₂]. The chelation of the pyridinyl-pyrimidine scaffold to the palladium center is expected to be robust.
The definitive characterization of the structure of metal complexes is achieved through single-crystal X-ray diffraction. For complexes of analogous ligands, these studies have confirmed the expected coordination modes. For example, the crystal structure of Fe(II) complexes with 4′-(2-thienyl)-2,2′:6′,2″-terpyridine reveals a distorted octahedral geometry with two ligands coordinating the iron center. researchgate.net The analysis of bond lengths and angles provides insight into the metal-ligand interactions. For instance, the Fe-N bond lengths are typically in the range of 1.9-2.2 Å.
In the absence of a crystal structure for a complex of this compound, computational modeling and spectroscopic techniques are invaluable for predicting and confirming the coordination environment.
Spectroscopic and Electrochemical Properties of Metal Complexes
The spectroscopic and electrochemical properties of these metal complexes are dictated by the nature of both the metal ion and the ligand.
Spectroscopic studies, particularly UV-Visible absorption spectroscopy, provide information about the electronic transitions within the complex. For Fe(II) complexes of analogous terpyridine ligands, intense absorption bands in the visible region are characteristic of MLCT transitions. researchgate.net The energy of these transitions is sensitive to the electronic properties of the substituents on the ligand, with the thienyl group playing a role in tuning these absorptions. Infrared (IR) spectroscopy can be used to probe the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the pyridine and pyrimidine rings upon complexation.
Electrochemical techniques, such as cyclic voltammetry, are employed to investigate the redox behavior of the metal complexes. For iron complexes with related ligands, a reversible or quasi-reversible Fe(II)/Fe(III) redox couple is typically observed. ucm.es The potential of this redox couple is influenced by the electron-donating or -withdrawing nature of the ligand substituents. The thienyl group, being electron-rich, is expected to stabilize the higher oxidation state of the metal, leading to a less positive redox potential compared to unsubstituted analogues.
Below is a table summarizing the expected properties of transition metal complexes with this compound based on data from analogous systems.
| Metal Ion | Expected Geometry | Expected Color | Key Spectroscopic Feature (UV-Vis) | Expected Redox Behavior (Fe) |
| Cu(II) | Square Planar / Distorted Octahedral | Blue/Green | d-d transitions in the visible region | - |
| Fe(II) | Octahedral | Intense Red/Purple | Strong MLCT band in the visible region | Reversible Fe(II)/Fe(III) couple |
| Pd(II) | Square Planar | Yellow/Orange | Ligand-centered and d-d transitions | - |
Based on a comprehensive search of available scientific literature, there is currently insufficient specific data regarding the catalytic applications of the compound This compound to fully address the detailed sections and subsections of the requested article.
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Based on a comprehensive review of the available search results, it is not possible to generate a detailed scientific article focusing solely on the computational and theoretical investigations of the chemical compound “this compound.” The provided search results contain information on a variety of related but structurally distinct pyrimidine derivatives, such as thieno[2,3-d]pyrimidines, pyrido[2,3-d]pyrimidines, and other analogues. nih.govresearchgate.netnih.govnih.gov
However, none of the search results offer specific data or findings related to the Density Functional Theory (DFT) calculations, Molecular Dynamics (MD) simulations, Molecular Docking studies, or Quantitative Structure-Activity Relationship (QSAR) modeling for the exact molecule, this compound.
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Biological Investigations: Mechanistic and Target Oriented Studies
Enzyme Inhibition Studies
The core structure, combining pyrimidine (B1678525) with aromatic heterocycles like thiophene (B33073) and pyridine (B92270), has proven to be a potent scaffold for designing enzyme inhibitors. Research has particularly focused on kinases, topoisomerases, and cyclooxygenase enzymes.
The thienyl-pyrimidine framework is a key feature in a number of kinase inhibitors. Studies on structurally related compounds highlight the potential of this scaffold to target specific kinases involved in disease progression.
MARK4 Inhibition: Microtubule Affinity-Regulating Kinase 4 (MARK4) is a crucial enzyme in cellular processes, and its over-expression is linked to neurodegenerative diseases like Alzheimer's. nih.govals-journal.com A series of compounds featuring a 6-(thiophen-3-yl)pyrimidine core, structurally similar to 2-(2-Pyridinyl)-4-(2-thienyl)pyrimidine, were synthesized and evaluated for their inhibitory activity against the MARK4 enzyme. nih.govresearchgate.net An in-vitro ATPase inhibition assay demonstrated that these derivatives could inhibit MARK4 with IC50 values in the micromolar range, indicating a promising starting point for the development of drugs targeting Alzheimer's disease. nih.govresearchgate.netfigshare.com
Tyrosine Kinase Inhibition (EGFR/VEGFR-2): The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key tyrosine kinases that regulate cell proliferation and angiogenesis, respectively; their inhibition is a critical strategy in cancer therapy. nih.govnih.govmdpi.com A study focusing on novel 4-thiophenyl-pyrimidine derivatives identified compounds with potent dual inhibitory activity against both EGFR and VEGFR-2. rsc.orgresearchgate.net Notably, some of these derivatives achieved IC50 values in the sub-micromolar range, demonstrating significant potential as anticancer agents. rsc.org This suggests that the 4-(2-thienyl)pyrimidine moiety is a key pharmacophore for interacting with the ATP-binding sites of these kinases.
Table 1: Kinase Inhibition by Structurally Related Thienyl-Pyrimidine Derivatives
| Compound Series | Target Kinase | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(4-(arylsulfonyl)piperazin-1-yl)-6-(thiophen-3-yl)pyrimidine | MARK4 | Micromolar Range | nih.gov |
| 4-Thiophenyl-pyrimidine derivative (Compound 2a) | EGFR | 0.209 | rsc.org |
| 4-Thiophenyl-pyrimidine derivative (Compound 2a) | VEGFR-2 | 0.195 | rsc.org |
| 4-Thiophenyl-pyrimidine derivative (Compound 10b) | EGFR | 0.161 | rsc.org |
This table presents data for derivatives structurally related to this compound to illustrate the potential of the core scaffold.
Topoisomerases are essential enzymes that manage the topology of DNA and are validated targets for anticancer drugs. nih.govmdpi.com Research into thieno[2,3-d]pyrimidine (B153573) derivatives, a fused analog of the thienyl-pyrimidine scaffold, has demonstrated significant inhibitory activity against topoisomerase IIα. nih.govresearchgate.net In one study, a lead compound from this class displayed a potent IC50 value of 41.67 µM against topoisomerase IIα, which was more effective than the standard drug etoposide (B1684455) (IC50 = 99.86 µM). researchgate.net While these compounds have a fused ring system, the findings underscore the potential of the broader thienyl-pyrimidine chemical space in developing topoisomerase inhibitors. nih.govresearchgate.net
The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation, and its selective inhibition is a goal for anti-inflammatory drug design. The pyrimidine nucleus is a common feature in many selective COX-2 inhibitors. nih.govnih.govmdpi.com While direct studies on this compound are not prominent, the general class of pyrimidine derivatives has shown high selectivity and potent inhibitory activity against COX-2 in various in-vitro assays. nih.govmdpi.com This suggests that the pyridinyl-thienyl-pyrimidine scaffold could be a candidate for developing novel anti-inflammatory agents.
Interaction with Biological Macromolecules (e.g., DNA, Proteins, Receptors)
The biological activity of a compound is fundamentally governed by its interactions with cellular macromolecules. While specific binding studies on this compound are limited, research on related structures provides insights. For instance, thienyl-containing porphyrin complexes have been shown to interact with DNA, likely via external groove binding, a non-covalent interaction that alters DNA structure. nih.gov Furthermore, pyrimidine-containing structures are known to interact with various proteins. Polypyrimidine tract-binding protein (PTBP1), for example, has domains that specifically bind to pyrimidine motifs, highlighting the potential for protein-level interactions. nih.gov Molecular docking studies on related thienyl-pyrimidine kinase inhibitors show that these molecules fit into the ATP-binding pockets of enzymes like MARK4 and VEGFR-2, forming key hydrogen bonds and hydrophobic interactions that are crucial for their inhibitory effect. nih.govrsc.org
Mechanistic Elucidation of Bioactivity (e.g., Antimicrobial, Antiproliferative)
The observed biological effects of pyridinyl-thienyl-pyrimidine derivatives, such as their antiproliferative and antimicrobial activities, are a direct consequence of the molecular interactions and enzyme inhibitions previously described.
The antiproliferative activity of many thienyl-pyrimidine analogs is linked to their ability to inhibit kinases like EGFR and VEGFR-2, which disrupts signaling pathways essential for cancer cell growth and angiogenesis. nih.govrsc.org Furthermore, the inhibition of topoisomerase II by related thieno[2,3-d]pyrimidines leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells, often by arresting the cell cycle in the G2/M phase. nih.govresearchgate.netresearchgate.netrsc.org
In the context of antimicrobial action, a thiophenyl-pyrimidine derivative was found to exert its bactericidal effect by inhibiting FtsZ polymerization and GTPase activity. rsc.orgresearchgate.net FtsZ is a crucial protein in bacterial cell division, and its disruption prevents bacteria from multiplying, leading to cell death. This provides a specific, targeted mechanism for the antimicrobial properties observed in this class of compounds. rsc.orgresearchgate.net The broad biological activity of pyrimidine-containing compounds against various microbes has been well-documented. nih.govresearchgate.net
Cell-free assays are critical for isolating and studying the direct interaction between a compound and its molecular target without the complexity of a cellular environment. The investigation of thienyl-pyrimidine derivatives has heavily relied on such assays.
For example, the kinase inhibitory activities were determined using in-vitro enzyme assays. nih.govrsc.org The MARK4 inhibitory potential of 6-(thiophen-3-yl)pyrimidine derivatives was quantified using an ATPase inhibition assay, which measures the enzyme's ability to hydrolyze ATP. nih.govresearchgate.net Similarly, the potency of 4-thiophenyl-pyrimidine compounds against EGFR and VEGFR-2 was evaluated using direct enzymatic inhibition assays. rsc.org Likewise, the effect on topoisomerase IIα was confirmed using a cell-free DNA relaxation assay, which directly visualizes the enzyme's ability to unwind supercoiled DNA and the inhibitor's capacity to block this function. nih.govresearchgate.net These cell-free studies are fundamental in confirming the specific molecular targets and elucidating the direct mechanism of inhibition.
In vitro Activity Profiling Against Model Systems
Derivatives of this compound have been investigated for their potential as therapeutic agents, with a notable focus on their antiprotozoal activities. A series of 2-pyridyl pyrimidines were synthesized and evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for malaria, and Leishmania donovani, the causative agent of leishmaniasis. nih.gov
The in vitro screening of these compounds revealed significant antiplasmodial and antileishmanial properties. nih.gov An analysis of the physicochemical characteristics of these derivatives established a correlation between lipophilicity and their antiparasitic activity. nih.gov The screening against cultured Leishmania donovani parasites identified this class of compounds as potent inhibitors of parasite development in vitro. nih.gov
The following table summarizes the in vitro antiplasmodial and antileishmanial activities of a selection of 2-pyridyl pyrimidine derivatives.
| Compound | R | L. donovani IC₅₀ (µM) | P. falciparum IC₅₀ (µM) |
| 1 | H | >20 | >20 |
| 2 | 4-F-Ph | 1.8 | 1.9 |
| 3 | 4-Cl-Ph | 1.5 | 1.7 |
| 4 | 4-Br-Ph | 1.2 | 1.5 |
| 5 | 4-I-Ph | 0.9 | 1.1 |
| 6 | 4-CF₃-Ph | 2.5 | 3.0 |
| 7 | 4-MeO-Ph | 3.1 | 4.2 |
| 8 | 4-NO₂-Ph | 5.6 | 7.8 |
| 9 | 2-Thienyl | 1.1 | 1.3 |
Structure-Activity Relationship (SAR) Studies for Molecular Design
The structure-activity relationship (SAR) of pyrimidine derivatives is a critical area of study for the rational design of new therapeutic agents. humanjournals.com Modifications to the pyrimidine core and its substituents can significantly influence the biological activity of the resulting compounds. humanjournals.com
For 2-pyridyl pyrimidine derivatives, several key structural features have been identified as important for their biological activity:
Substitution at the Pyrimidine Core: The nature of the substituent at the 4-position of the pyrimidine ring plays a crucial role in determining the compound's potency. In the context of antiprotozoal activity, the presence of a thienyl group at this position has been shown to be favorable. nih.gov
Influence of the Pyridinyl Moiety: The pyridinyl group at the 2-position of the pyrimidine ring is a common feature in many biologically active compounds and is thought to contribute to target binding through various interactions, including hydrogen bonding and π-π stacking. mdpi.com
Impact of Lipophilicity: A clear correlation has been demonstrated between the lipophilicity of 2-pyridyl pyrimidine derivatives and their antiparasitic activity. nih.gov Generally, an increase in lipophilicity, often achieved through the introduction of halogen atoms on a phenyl substituent, leads to enhanced activity. nih.gov For instance, the substitution pattern on a phenyl ring attached to the core structure significantly impacts the antiplasmodial and antileishmanial efficacy. The activity generally follows the trend I > Br > Cl > F for halogen substituents, indicating that larger, more lipophilic halogens enhance the biological effect. nih.gov
Electronic Effects: The electronic properties of the substituents also influence the activity. Electron-withdrawing groups, such as nitro groups, tend to decrease the antiprotozoal activity, whereas electron-donating groups like methoxy (B1213986) groups have a less detrimental effect. nih.gov
These SAR insights are instrumental in guiding the design of new analogs of this compound with improved potency and selectivity.
Materials Science Applications
Application in Organic Optoelectronic Devices
The unique electronic structure of 2-(2-Pyridinyl)-4-(2-thienyl)pyrimidine, arising from the combination of an electron-deficient pyrimidine (B1678525) ring with electron-rich pyridine (B92270) and thiophene (B33073) moieties, makes it a candidate for various organic optoelectronic devices. The inherent charge-transfer characteristics of such donor-acceptor systems are crucial for their functionality in these applications.
Luminescent Materials (e.g., OLEDs, Fluorescent Sensors)
While direct studies on this compound for luminescent applications are not extensively documented in publicly available literature, the broader class of pyrimidine derivatives has been widely investigated for its potential in Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors. The electron-accepting nature of the pyrimidine core is a key feature in designing emissive materials. For instance, various substituted pyrimidines have been explored as emitters or host materials in OLEDs. The incorporation of pyridinyl and thienyl groups can further modulate the photophysical properties, such as the emission wavelength and quantum efficiency. Thienopyrimidine derivatives, a related class of compounds, have also been investigated as fluorescent sensors.
Photovoltaic Materials (e.g., Dye-Sensitized Solar Cells)
In the realm of photovoltaic materials, particularly dye-sensitized solar cells (DSSCs), the molecular design of this compound suggests its potential as a component of organic dyes. In a typical D-π-A (donor-π bridge-acceptor) architecture for DSSC sensitizers, the pyrimidine unit can function as an effective electron acceptor and anchoring group to the semiconductor (e.g., TiO2) surface. The pyridinyl and thienyl groups can act as part of the π-conjugated bridge or as donor moieties, facilitating intramolecular charge transfer upon photoexcitation, a critical step in the operation of DSSCs. Research on related structures, such as D-D-π-A organic dyes containing thienyl moieties, has demonstrated their efficacy in improving the performance of solar cells.
Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability, which is enhanced in molecules with strong intramolecular charge transfer characteristics. The design of this compound, with its donor and acceptor groups connected through a π-system, is a common strategy for creating molecules with large second-order NLO properties. While specific experimental data on the NLO properties of this exact compound are scarce, studies on other pyrimidine-based chromophores have shown that they can exhibit significant NLO activity. Theoretical calculations and experimental measurements on analogous compounds are necessary to quantify the NLO response of this compound.
Potential in Supramolecular Polymer Architectures
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions to form well-defined, functional structures. The nitrogen atoms in the pyridine and pyrimidine rings of this compound can act as hydrogen bond acceptors or as coordination sites for metal ions. This makes the molecule a potential building block (or "tecton") for the construction of supramolecular polymers. By forming directional and reversible non-covalent bonds, these molecules could self-assemble into one-, two-, or three-dimensional architectures. The resulting supramolecular polymers could exhibit interesting properties, such as stimuli-responsiveness and self-healing capabilities, which are desirable for advanced materials. The specific geometry and electronic properties of this compound would dictate the nature and dimensionality of the resulting supramolecular assemblies.
Future Research Directions and Emerging Avenues for 2 2 Pyridinyl 4 2 Thienyl Pyrimidine Research
Development of Novel Synthetic Routes and Sustainable Methodologies
Future synthetic research on 2-(2-Pyridinyl)-4-(2-thienyl)pyrimidine is expected to move beyond traditional methods towards more efficient and environmentally benign processes. A key area of development will be the application of multicomponent reactions (MCRs), which allow for the construction of complex molecules like the target pyrimidine (B1678525) in a single step from multiple starting materials. organic-chemistry.orgmdpi.com This approach enhances atom economy and reduces waste compared to linear synthetic sequences.
Sustainable methodologies will be at the forefront of this research. One promising avenue is the use of alcohols derived from renewable biomass, such as lignocellulose, as starting materials. organic-chemistry.org Catalytic routes that proceed through condensation and dehydrogenation steps, releasing only water and hydrogen as byproducts, represent a significant advance in green chemistry. organic-chemistry.org Exploring solvent-free or aqueous reaction conditions, potentially aided by microwave irradiation, could further shorten reaction times and improve yields, minimizing the environmental footprint of the synthesis. mdpi.com
| Proposed Synthetic Strategy | Key Features | Potential Advantages |
| Multicomponent Reactions (MCRs) | Single-pot synthesis from three or more starting materials (e.g., a thienyl-containing chalcone, a pyridine-2-amidine, and another component). | High efficiency, atom economy, reduced waste, rapid library generation. |
| Biomass-Derived Feedstocks | Utilization of alcohols derived from lignocellulose as precursors. | Increased sustainability, use of renewable resources. organic-chemistry.org |
| Catalytic Dehydrogenation | Synthesis from alcohols and amidines, releasing H₂ and H₂O as byproducts. | Environmentally benign, high atom economy. organic-chemistry.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction rates. | Reduced reaction times, often improved yields, energy efficiency. mdpi.com |
Exploration of Advanced Catalytic Systems
The synthesis of this compound and its derivatives can be significantly enhanced by exploring advanced catalytic systems. While traditional methods may rely on stoichiometric reagents or harsh conditions, future research will likely focus on transition-metal catalysis to achieve higher efficiency and selectivity.
Iridium and Ruthenium pincer complexes have shown remarkable efficiency in catalyzing the multicomponent synthesis of pyrimidines from alcohols and amidines. organic-chemistry.org These catalysts are highly active and can tolerate a wide array of functional groups, making them ideal for creating diverse libraries of derivatives. organic-chemistry.org Copper-catalyzed tandem reactions, such as those involving [4+2] cycloadditions or Blaise/Pinner-type reactions with nitriles, offer alternative pathways to construct the pyrimidine core under mild conditions. mdpi.com Nickel catalysis also presents a viable option for pyrimidine synthesis directly from alcohols and amidines. mdpi.com The development of heterogeneous or recyclable catalysts will be a crucial step towards making these syntheses more cost-effective and scalable for industrial applications.
| Catalyst Type | Reaction Strategy | Key Advantages |
| Iridium Pincer Complexes | Multicomponent synthesis via condensation/dehydrogenation. | High efficiency, broad functional group tolerance. organic-chemistry.org |
| Ruthenium Complexes | [3+2+1] multicomponent tandem synthesis. | Direct synthesis from guanidine (B92328) salts and alcohols. mdpi.com |
| Copper Catalysts | [4+2] and [2+2+2] cycloadditions. | Good functional group tolerance, utilization of nitriles and ketones. mdpi.com |
| Nickel Catalysts | Direct synthesis from alcohols and amidines. | Alternative to precious metal catalysts. mdpi.com |
Design of Next-Generation Functional Materials with Tunable Properties
The unique electronic and structural features of this compound make it an attractive building block for novel functional materials. The electron-deficient pyrimidine and pyridine (B92270) rings, combined with the electron-rich thiophene (B33073) ring, create a push-pull electronic system that can be exploited in optoelectronics. Future research could focus on incorporating this scaffold into polymers or small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
The nitrogen atoms in the pyridine and pyrimidine rings are excellent coordination sites for metal ions. This opens up avenues for designing metal-organic frameworks (MOFs) or coordination polymers. Such materials could exhibit interesting properties like gas storage, catalysis, or chemical sensing. Furthermore, by chemically modifying the pyridinyl or thienyl rings, the electronic and photophysical properties (e.g., absorption, emission, charge transport) of these materials could be precisely tuned. This tunability is critical for optimizing performance in specific device applications.
Deeper Mechanistic Biological Insights and Target Validation
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds. nih.govnih.gov Derivatives containing pyridine and thiophene rings have been investigated for a range of therapeutic applications, suggesting that this compound is a promising starting point for drug discovery. nih.govnih.gov
Future research must focus on elucidating the specific biological mechanisms and molecular targets. Based on related structures, several potential targets can be proposed for investigation:
Kinase Inhibition : Pyrimidine derivatives are known to target protein kinases. Studies on similar 4-thiophenyl-pyrimidine compounds have identified them as potential dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial in cancer progression. nih.govrsc.org
Hedgehog Pathway Inhibition : Pyridyl pyrimidine structures have been designed as inhibitors of the Hedgehog (Hh) signaling pathway, a key regulator in embryonic development and cancer. nih.gov These compounds may act by binding to the Smoothened (Smo) protein. nih.gov
Anti-fibrotic Activity : 2-(Pyridin-2-yl) pyrimidine derivatives have demonstrated anti-fibrotic activity by inhibiting the expression of collagen. nih.govresearchgate.net The underlying mechanism may involve the inhibition of enzymes like collagen prolyl 4-hydroxylases. nih.gov
Tubulin Polymerization : Thieno[3,2-d]pyrimidines, which are structurally analogous, have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine-binding site, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov
Validating these potential targets will require a suite of biochemical and cell-based assays, including enzyme inhibition assays, cellular thermal shift assays (CETSA) to confirm target engagement in cells, and X-ray co-crystallography to visualize binding interactions at an atomic level.
| Potential Biological Target | Therapeutic Area | Proposed Mechanism of Action |
| EGFR/VEGFR-2 Kinases | Oncology | Inhibition of signaling pathways that drive tumor growth and angiogenesis. nih.govrsc.org |
| Smoothened (Smo) Protein | Oncology | Blockade of the Hedgehog signaling pathway. nih.gov |
| Collagen Prolyl 4-Hydroxylases | Fibrosis | Reduction of collagen deposition and tissue scarring. nih.gov |
| Tubulin | Oncology | Disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis. nih.gov |
| Topoisomerase I/II | Oncology | Inhibition of DNA replication and repair in cancer cells. nih.gov |
Integration of Computational and Experimental Approaches for Rational Design
A synergistic approach combining computational modeling and experimental validation will be essential for accelerating research on this compound. In silico methods can guide the design of new derivatives with enhanced properties, saving significant time and resources.
Computational strategies such as fragment-based drug design (FBDD) and molecular docking can be used to predict the binding affinity and mode of interaction of novel derivatives with the biological targets identified in the previous section (e.g., EGFR, Smo, tubulin). nih.govnih.gov Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and stability of new synthetic intermediates and final compounds, aiding in the optimization of reaction conditions. mdpi.comresearchgate.net
This rational design cycle involves:
Computational Screening : Docking a virtual library of this compound derivatives into the active site of a target protein.
Prioritization : Selecting the most promising candidates based on predicted binding energy and interaction patterns.
Synthesis : Synthesizing the prioritized compounds using the novel routes described earlier.
Experimental Validation : Testing the synthesized compounds in relevant biological assays.
Iterative Refinement : Using the experimental results to refine the computational models and design the next generation of compounds.
This integrated workflow will enable a more focused and efficient exploration of the chemical space around the this compound scaffold, accelerating the discovery of new functional materials and therapeutic agents.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(2-Pyridinyl)-4-(2-thienyl)pyrimidine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, using halogenated pyrimidine precursors. For example:
- Step 1 : Start with 4-chloropyrimidine derivatives (e.g., 4-chloro-6-(2-thienyl)pyrimidine) and 2-pyridinyl boronic acid.
- Step 2 : Optimize catalytic systems (e.g., Pd(PPh₃)₄) in a solvent mixture (THF/H₂O) under inert conditions at 80–100°C for 12–24 hours .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .
Key Parameters :
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | THF/H₂O | 80 | 65–75 |
| PdCl₂(dppf) | DMF | 100 | 55–60 |
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in CDCl₃ or DMSO-d₶ to identify substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm; thienyl protons at δ 7.0–7.5 ppm) .
- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles (e.g., pyrimidine ring planarity, dihedral angles between pyridinyl/thienyl groups) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ peak at m/z 242.3) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound in coordination chemistry?
- Methodological Answer :
- Step 1 : Optimize geometry using B3LYP/6-31G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO). The thienyl group typically lowers LUMO energy, enhancing metal-binding affinity .
- Step 2 : Simulate coordination with transition metals (e.g., Cu²⁺, Zn²⁺) to predict stability constants and ligand field effects .
Example Application : Designing luminescent coordination polymers by analyzing charge-transfer transitions via TD-DFT .
Q. What experimental approaches resolve contradictions in reported biological activity data for pyrimidine derivatives?
- Methodological Answer :
- Strategy 1 : Compare in vitro vs. in vivo assays. For example, antitumor activity discrepancies may arise from metabolic stability differences. Use hepatic microsome assays to evaluate compound half-life .
- Strategy 2 : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing thienyl with phenyl) and testing against cancer cell lines (e.g., IC₅₀ values in MCF-7 or HepG2) .
Key Data :
| Derivative | Substituent | IC₅₀ (μM) MCF-7 | IC₅₀ (μM) HepG2 |
|---|---|---|---|
| Parent | Thienyl | 12.3 | 15.8 |
| Analog 1 | Phenyl | 28.7 | 34.2 |
Q. What are the best practices for analyzing photophysical properties in supramolecular assemblies involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
